1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one
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Overview
Description
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is a chemical compound with the molecular formula C10H20N4O. It is known for its unique bicyclic structure, which includes four nitrogen atoms and a ketone group. This compound is an intermediate in the synthesis of various chemical agents, including MRI contrast agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one typically involves the cyclization of linear precursors containing amine and ketone functionalities. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various chemical agents and materials.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one involves its interaction with molecular targets through its nitrogen atoms and ketone group. These functional groups can form hydrogen bonds and coordinate with metal ions, facilitating various chemical and biological processes. The compound’s bicyclic structure also contributes to its stability and reactivity .
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic compound used in radiopharmaceuticals.
1,4,7,10-Tetraazacyclododecane (Cyclen): A precursor for various chelating agents.
Uniqueness: 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as an intermediate in the synthesis of MRI contrast agents highlights its importance in medical applications .
Properties
Molecular Formula |
C10H20N4O |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-11-one |
InChI |
InChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2 |
InChI Key |
ASZOLYZWJGOQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN2CCN(CCN1)CC2=O |
Origin of Product |
United States |
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